molecular formula C14H12ClNO3 B13710203 8-Chloro-2-cyclopropyl-5-methoxyquinoline-4-carboxylic Acid

8-Chloro-2-cyclopropyl-5-methoxyquinoline-4-carboxylic Acid

Cat. No.: B13710203
M. Wt: 277.70 g/mol
InChI Key: KMXUHOHOTCICJK-UHFFFAOYSA-N
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Description

8-Chloro-2-cyclopropyl-5-methoxyquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinoline compounds are recognized for their aromatic heterocyclic structure, which consists of a benzene ring fused with a pyridine ring. This particular compound has gained attention due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-cyclopropyl-5-methoxyquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with diethyl ethoxymethylenemalonate, followed by chlorination and subsequent functional group modifications . Transition metal-catalyzed reactions, such as Suzuki–Miyaura coupling, are also employed to introduce specific substituents .

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. Techniques such as ultrasound irradiation and ionic liquid-mediated reactions are explored to enhance reaction efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-cyclopropyl-5-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, amines.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

8-Chloro-2-cyclopropyl-5-methoxyquinoline-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 8-chloro-2-cyclopropyl-5-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, it can interact with cellular receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-2-cyclopropyl-5-methoxyquinoline-4-carboxylic acid stands out due to its unique combination of substituents, which confer specific chemical reactivity and biological activity. Its cyclopropyl and methoxy groups contribute to its distinct pharmacological profile, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

8-chloro-2-cyclopropyl-5-methoxyquinoline-4-carboxylic acid

InChI

InChI=1S/C14H12ClNO3/c1-19-11-5-4-9(15)13-12(11)8(14(17)18)6-10(16-13)7-2-3-7/h4-7H,2-3H2,1H3,(H,17,18)

InChI Key

KMXUHOHOTCICJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=NC2=C(C=C1)Cl)C3CC3)C(=O)O

Origin of Product

United States

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